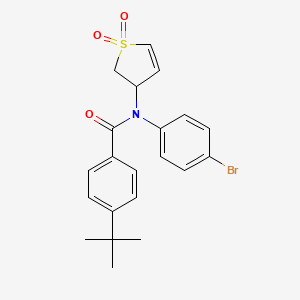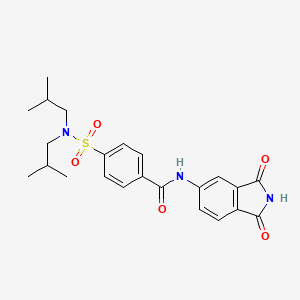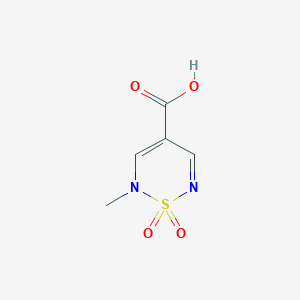![molecular formula C22H16O8 B3012938 Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate CAS No. 859110-55-7](/img/structure/B3012938.png)
Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate is achieved through a two-step process starting from carbon-14 labeled dimethyl oxalate, involving treatment with aqueous base and reaction with oxalyl chloride, resulting in a stable and easy-to-use reagent for further synthetic manipulations . Similarly, the synthesis of iminothiazolidin-4-one acetate derivatives is performed via cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature . These methods suggest that the synthesis of complex methyl esters like the compound of interest may also involve multi-step reactions and specific reagents to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of one of the iminothiazolidin-4-one acetate derivatives was confirmed by X-ray crystallography . The crystal structure of another compound, methyl (Z)-2-[4-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-2-(methoxyimino)acetate, was determined, indicating the presence of a Z-configuration in the molecule . These findings highlight the importance of structural analysis in understanding the configuration and conformation of complex organic molecules.
Chemical Reactions Analysis
The papers describe various chemical reactions involving methyl esters. For example, the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride and other reagents leads to the formation of different products depending on the reaction conditions . These reactions demonstrate the reactivity of the carbonyl group in methyl esters and their potential to undergo transformations to form new heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures. For instance, the oxadiazole ring in methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate forms a small dihedral angle with the directly bonded benzene ring, affecting the compound's overall geometry . The stability and ease of use of carbon-14 labeled methyl 2-chloro-2-oxoacetate suggest favorable physical properties for synthetic applications . The fungicidal activity of certain methyl esters indicates their potential for practical applications in agriculture .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity : A study by Parameshwarappa et al. (2009) involved synthesizing innovative compounds starting from a related compound, ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These compounds were screened for antibacterial and antifungal activities, indicating potential applications in antimicrobial research (Parameshwarappa et al., 2009).
Crystal Structure Analysis : Research by Palusiak et al. (2004) on isochroman derivatives, similar in structure to the compound , focused on their crystalline properties. These studies can be crucial in understanding the physical and chemical properties of such compounds (Palusiak et al., 2004).
Antiallergic Agent Research : Ellis and Shaw (1972) synthesized chromones with nitrile groups, leading to compounds with significant antiallergic properties. Such research is vital for developing new antiallergic medications (Ellis & Shaw, 1972).
Photopolymerization Research : Guillaneuf et al. (2010) conducted research on a compound with a chromophore group for potential use in photoinitiated polymerization processes, highlighting the compound's relevance in materials science (Guillaneuf et al., 2010).
Antinociceptive Activity Study : A study by Kirillov et al. (2015) focused on synthesizing derivatives of 2-oxochromane-3-carboxylic acid, which exhibited antinociceptive (pain-relieving) activity, suggesting potential applications in pain management research (Kirillov et al., 2015).
Fungicidal Activity Research : Lv et al. (2015) synthesized oxime ether derivatives containing 1-aryl-3-oxypyrazoles, demonstrating significant fungicidal activities. This suggests potential applications in agriculture and fungicide development (Lv et al., 2015).
Photophysical Properties Study : Kim et al. (2021) researched methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, focusing on its photophysical properties. This kind of research is important in the field of photochemistry and materials science (Kim et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O8/c1-26-17-5-3-4-12-8-16(22(25)30-21(12)17)15-10-19(23)29-18-9-13(6-7-14(15)18)28-11-20(24)27-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNNBJQEJSGPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)
![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)
![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)
![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B3012868.png)


![(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B3012872.png)

